molecular formula C15H13NO3 B11859484 2-(Propylamino)naphtho[2,3-b]furan-4,9-dione

2-(Propylamino)naphtho[2,3-b]furan-4,9-dione

Cat. No.: B11859484
M. Wt: 255.27 g/mol
InChI Key: JAPVUGHNNLUHCO-UHFFFAOYSA-N
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Description

2-(Propylamino)naphtho[2,3-b]furan-4,9-dione is a synthetic derivative of the naphtho[2,3-b]furan-4,9-dione (N23FD) scaffold, a privileged structural motif in medicinal chemistry. This compound features a propylamine substituent at the C-2 position of the fused furan-naphthoquinone system. N23FD derivatives are renowned for their diverse bioactivities, including antitumor, antiviral, and antimicrobial properties .

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-(propylamino)benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C15H13NO3/c1-2-7-16-12-8-11-13(17)9-5-3-4-6-10(9)14(18)15(11)19-12/h3-6,8,16H,2,7H2,1H3

InChI Key

JAPVUGHNNLUHCO-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Chemical Reactions Analysis

2-(Propylamino)naphtho[2,3-b]furan-4,9-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include palladium catalysts for hydrogenolysis and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of 2-(Propylamino)naphtho[2,3-b]furan-4,9-dione

The synthesis of naphtho[2,3-b]furan-4,9-diones has been achieved through several innovative methods:

  • Palladium-Catalyzed Reverse Hydrogenolysis : This method allows for the two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins, producing naphtho[2,3-b]furan-4,9-diones without the need for oxidants or hydrogen acceptors. This approach emphasizes a waste-free synthesis process .
  • Visible-Light-Mediated [3+2] Cycloaddition : A recent advancement utilizes visible light to facilitate the cycloaddition reaction. This environmentally friendly method yields various naphtho[2,3-b]furan-4,9-diones and showcases excellent regioselectivity and functional group tolerance .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied:

  • Cytotoxicity : Research indicates that naphtho[2,3-b]furan-4,9-diones exhibit significant cytotoxic effects against various human tumor cell lines. The structure-activity relationship suggests that modifications at the furan ring can enhance anti-cancer properties .
  • Anti-inflammatory Properties : Compounds related to naphtho[2,3-b]furan-4,9-dione have demonstrated the ability to inhibit nitric oxide production in macrophages. This suggests potential applications in treating inflammatory conditions by targeting pathways involving nuclear factor-kB (NF-κB) .

Therapeutic Applications

The unique properties of this compound open avenues for therapeutic applications:

  • Drug Development : Given its presence in natural products and drug candidates, this compound serves as a scaffold for developing new pharmacological agents. Its derivatives are being investigated for their potential as anti-cancer and anti-inflammatory drugs .
  • Fluorescent Probes : The photophysical properties of naphtho[2,3-b]furan-4,9-diones make them suitable for use as fluorescent probes in biological imaging and diagnostics .

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyFocusFindings
Study 1Cytotoxicity AssessmentDemonstrated IC50 values < 2.9 μM against tumor cells; highlighted structure-activity relationships .
Study 2Anti-inflammatory ActivityShowed significant inhibition of NO- and PGE2 production; suggested mechanisms involving NF-κB suppression .
Study 3Synthesis MethodologyDeveloped a visible-light-mediated synthesis route with high yields and regioselectivity .

Mechanism of Action

The mechanism of action of 2-(Propylamino)naphtho[2,3-b]furan-4,9-dione involves its interaction with molecular targets and pathways within cells. The compound’s cytotoxic activity is believed to be due to its ability to interfere with cellular processes, leading to cell death. Its antiviral activity may involve inhibition of viral replication or interference with viral entry into host cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antitumor Activity
  • 2-(Isopropylamino)-N23FD exhibited the highest tumor-specific cytotoxicity (selectivity for oral squamous carcinoma HSC-2 and leukemia HL-60 cells), attributed to its electron-withdrawing amino group enhancing redox cycling and caspase activation .
  • 2-Methyl-N23FD (FNQ3) showed potent antiviral activity against Japanese encephalitis virus (JEV) but lower tumor selectivity due to non-specific cytotoxicity .
  • 2-(Butylamino)-N23FD (23) demonstrated moderate antiproliferative activity (IC₅₀ ~1–10 µM), with improved solubility over aromatic analogs .
Antimicrobial Activity
  • 8-Hydroxy-N23FD derivatives (e.g., FNQ13) displayed broad-spectrum antibacterial effects, while 5-hydroxy analogs were less active, highlighting the importance of substituent position .

Electronic and QSAR Insights

  • Frontier Molecular Orbitals (FMOs): Alkylamino groups at C-2 lower the LUMO energy, facilitating electron acceptance in redox-mediated cytotoxicity .

Biological Activity

2-(Propylamino)naphtho[2,3-b]furan-4,9-dione is a compound that belongs to the naphthoquinone family, which has garnered attention due to its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Naphtho[2,3-b]furan-4,9-dione derivatives can be synthesized through various methods, including visible-light-mediated cycloaddition reactions and palladium-catalyzed processes. These methods have shown efficiency in producing compounds with significant biological activities while maintaining good yields and regioselectivity .

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of naphtho[2,3-b]furan-4,9-diones against various cancer cell lines. For instance:

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of 39 naphtho[2,3-b]furan-4,9-diones on human normal oral cells and tumor cell lines (HSC-2, HSC-3, HSC-4, HL-60). The results indicated that certain derivatives exhibited high tumor specificity and induced apoptosis via caspase activation .
  • IC50 Values : The compound this compound showed IC50 values below 10 μM against leukemia (HL-60) and breast adenocarcinoma (MCF-7) cell lines. This suggests potent cytotoxicity compared to other derivatives .

The mechanisms underlying the cytotoxic effects of this compound involve several pathways:

  • Apoptosis Induction : The compound induces early apoptotic markers without significant DNA fragmentation in certain cancer cell lines. This was evidenced by the activation of caspases (caspase-3, -8, and -9) in specific cell types .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS is a critical mechanism through which this compound exerts its cytotoxic effects. It has been shown to disrupt mitochondrial membrane potential and induce DNA damage .
  • Selective Toxicity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .

Case Studies

Several case studies highlight the efficacy of naphtho[2,3-b]furan-4,9-diones in cancer treatment:

  • Study on Hybrid Molecules : A study synthesized hybrid molecules containing naphtho[2,3-b]furan-4,9-dione and evaluated their anticancer properties. The most promising derivatives exhibited significant cytotoxicity against HL-60 and MCF-7 cell lines, demonstrating their potential as therapeutic agents .

Comparative Analysis of Biological Activity

CompoundCell LineIC50 (μM)Mechanism
This compoundHL-60<10Apoptosis induction via ROS
2-acetylnaphtho[2,3-b]furan-4,9-dioneHSC-2<5Caspase activation
2-methylnaphtho[2,3-b]furan-4,9-dioneHSC-4<15Mitochondrial disruption

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(Propylamino)naphtho[2,3-b]furan-4,9-dione?

The synthesis involves nucleophilic substitution of 2-chloronaphtho[2,3-b]furan-4,9-dione (compound 33) with excess propylamine under non-aqueous conditions . Key parameters include:

  • Solvent : Avoid aqueous media to prevent side reactions (e.g., ring-opening or tautomerization of intermediates).
  • Reaction Time : 0.5 hours at room temperature, monitored by TLC for substrate disappearance.
  • Yield : 48% under optimized conditions, as aqueous conditions with ethylamine resulted in complex mixtures due to instability of intermediates .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Post-synthesis characterization requires:

  • Spectroscopy : IR (C=O stretches at 1685–1650 cm⁻¹), PMR (aromatic protons at δ 8.03–7.57 ppm), and mass spectrometry for molecular ion confirmation.
  • Elemental Analysis : Matching calculated (C: 73.20%, H: 5.80%, N: 4.74%) and experimental values (C: 73.00%, H: 5.85%, N: 4.57%) .
  • Chromatography : TLC to monitor reaction progress and purity .

Advanced Research Questions

Q. How do steric and electronic factors influence nucleophilic substitution at the 2-position of naphtho[2,3-b]furan-4,9-dione derivatives?

  • Steric Effects : Bulky amines (e.g., isopropylamine) reduce yields (24%) compared to linear amines like propylamine (48%) due to hindered access to the reactive 2-position.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, halogens) at the 2-position enhance electrophilicity, facilitating substitution. Alkoxides fail to react due to their strong basicity, which destabilizes intermediates .

Q. What experimental strategies resolve discrepancies in reaction yields between primary amines?

  • Solvent Optimization : Non-polar solvents (e.g., DMSO) stabilize intermediates and reduce side reactions.
  • Reaction Monitoring : Real-time TLC or HPLC to detect byproducts early.
  • Temperature Control : Lower temperatures (e.g., 2°C) improve selectivity in reactions with phenoxide ions, achieving 55% yield .

Q. How can researchers design structure-activity relationship (SAR) studies for biological evaluation of naphtho[2,3-b]furan-4,9-dione derivatives?

  • Redox Activity : Modify substituents (e.g., hydroxyl or thiophene groups) to alter redox potentials, as seen in analogues suppressing keratinocyte hyperproliferation .
  • In Vitro Assays : Use cell-based models (e.g., cancer cell lines) to correlate substituent effects (e.g., alkyl chain length) with bioactivity.
  • Computational Modeling : Predict binding affinities using docking studies with target enzymes (e.g., oxidoreductases) .

Q. Why does aqueous media lead to complex mixtures during synthesis of 2-aminonaphtho[2,3-b]furan-4,9-dione derivatives?

In aqueous conditions, the 2-amino intermediate undergoes tautomerization to an imino form, which is unstable and triggers ring-opening reactions. This results in side products like hydrolyzed furans or polymerized species. Non-aqueous solvents (e.g., DMSO) stabilize the amino tautomer, enabling clean substitution .

Q. What methodological approaches validate the stability of this compound under storage or experimental conditions?

  • Accelerated Stability Testing : Expose the compound to heat, light, and humidity, followed by HPLC analysis for degradation products.
  • pH Studies : Assess stability across pH ranges (e.g., 2–12) to identify optimal storage buffers.
  • Long-Term Monitoring : Periodic NMR or IR analysis over months to detect structural changes .

Data Analysis & Optimization

Q. How should researchers analyze conflicting data from nucleophilic substitution reactions with different leaving groups?

  • Leaving Group Efficiency : Compare reaction rates and yields (e.g., chloro vs. nitro substituents). Chloro derivatives react faster due to better leaving-group ability.
  • Byproduct Identification : Use LC-MS or GC-MS to characterize side products and adjust conditions (e.g., excess nucleophile or inert atmosphere).
  • Statistical Methods : Apply factorial design to evaluate interactions between variables (e.g., solvent polarity, temperature) .

Q. What role does solvent polarity play in the reaction kinetics of 2-substituted naphtho[2,3-b]furan-4,9-dione derivatives?

Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity by stabilizing transition states through solvation. For example, phenoxide ions in DMSO achieve >50% yield in 30 minutes, while polar protic solvents (e.g., water) deactivate nucleophiles via hydrogen bonding .

Biological & Pharmacological Applications

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

  • Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Redox Cycling Studies : Measure ROS generation via fluorescent probes (e.g., DCFH-DA) to link cytotoxicity to quinone-mediated redox cycling .
  • Comparative Analysis : Benchmark against known lapacho analogues (e.g., β-lapachone) for potency and selectivity .

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